Butacaine sulfate can be used as a topical anesthetic in animal research for procedures requiring short-term numbing of a localized area. Due to its potency, it's often used at lower concentrations compared to human applications. Researchers need to be aware of its potential for systemic toxicity at high doses Source: Animal Research in Psychopharmacology: An Index for the [National Institute of Mental Health: ].
Butacaine sulfate is a chemical compound classified as a local anesthetic. It is derived from butacaine, which is an ester of p-aminobenzoic acid. The compound's chemical formula is CHNOS, and it has a molecular weight of approximately 710.97 g/mol . Butacaine sulfate is often utilized in ophthalmic solutions due to its ability to block nerve impulses, providing temporary relief from pain during medical procedures.
Butacaine sulfate acts as a local anesthetic by reversibly binding to sodium channels in nerve cells. This disrupts the movement of sodium ions necessary for nerve impulse transmission, leading to temporary numbness []. The specific details of this mechanism at the molecular level are still being explored in scientific research.
As a local anesthetic, butacaine sulfate primarily functions by inhibiting sodium ion channels in nerve cells, which prevents the propagation of pain signals. This mechanism of action is similar to other local anesthetics, allowing it to provide effective analgesia during surgical procedures or diagnostic tests. Its use in ophthalmology is particularly notable, as it can facilitate painless examinations and treatments of the eye .
Butacaine sulfate can be synthesized through various methods, typically involving the esterification of p-aminobenzoic acid with dibutylamine. The process generally includes the following steps:
Butacaine sulfate is primarily used in medical settings as a local anesthetic. Its applications include:
Additionally, butacaine sulfate may find applications in research settings where local anesthesia is required .
Research into the interactions of butacaine sulfate has revealed that it can interact with other drugs and compounds, potentially affecting its efficacy and safety profile. For instance, it may have synergistic effects when combined with other anesthetics or analgesics, enhancing pain relief while requiring careful monitoring to avoid adverse effects . Furthermore, studies on its oxidation kinetics indicate that understanding these interactions can help optimize its use in clinical settings.
Several compounds share similarities with butacaine sulfate in terms of structure and function as local anesthetics. Below is a comparison highlighting their uniqueness:
| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
|---|---|---|---|
| Lidocaine | CHNO | Blocks sodium channels | Rapid onset; widely used in various forms |
| Procaine | CHNO | Blocks sodium channels | Short duration; often used for dental procedures |
| Bupivacaine | CHNO | Blocks sodium channels | Long-lasting; used for epidural anesthesia |
| Tetracaine | CHNO | Blocks sodium channels | Potent; longer duration compared to procaine |
Uniqueness of Butacaine Sulfate:
Butacaine sulfate, a derivative of the local anesthetic butacaine, emerged as a significant pharmaceutical compound in the early 20th century. Butacaine itself was first synthesized in 1920 through a multi-step process involving conjugate addition and esterification. The synthesis begins with allyl alcohol and dibutylamine, which form 3-dibutylamino-1-propanol. This intermediate undergoes esterification with para-nitrobenzoyl chloride, followed by reduction of the nitro group to yield butacaine. The sulfate salt was later developed to enhance solubility and stability for clinical use.
The compound’s development paralleled advancements in ester-type anesthetics, which evolved from early cocaine analogs. Researchers simplified ecgonine’s structure to create benzoate esters like benzocaine, paving the way for butacaine’s synthesis. By the mid-20th century, butacaine sulfate was included in pharmacopeias, reflecting its standardized production and quality control.
| Step | Reaction | Reagents | Product |
|---|---|---|---|
| 1 | Conjugate Addition | Allyl alcohol + Dibutylamine | 3-Dibutylamino-1-propanol |
| 2 | Esterification | para-Nitrobenzoyl chloride | Nitrobutacaine ester |
| 3 | Reduction | Catalytic hydrogenation | Butacaine |
| 4 | Salt Formation | Sulfuric acid | Butacaine sulfate |
Butacaine sulfate is recognized in major pharmacopeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP). These monographs define stringent criteria for identity, purity, and analytical methods.
The USP monograph mandates chromatographic purity testing using reverse-phase HPLC, while the EP emphasizes thin-layer chromatography (TLC) for impurity profiling. The Brazilian Pharmacopoeia also includes butacaine sulfate, aligning with international standards for pharmaceutical ingredients.
Butacaine sulfate is systematically named as 3-(dibutylamino)propyl 4-aminobenzoate;sulfuric acid according to International Union of Pure and Applied Chemistry nomenclature conventions [1] [2]. The compound represents the sulfate salt form of the local anesthetic butacaine, incorporating two molecules of the butacaine base with one molecule of sulfuric acid. The molecular formula is established as C₃₆H₆₂N₄O₈S, reflecting the stoichiometric composition of the salt [1] [2] [3].
The molecular weight of butacaine sulfate is consistently reported as 710.96-711.0 g/mol across multiple authoritative sources [1] [2] [3] [4]. The Chemical Abstracts Service registry number 149-15-5 provides unambiguous identification of this specific sulfate salt form [1] [2] [3] [4]. Alternative nomenclature includes 1-Propanol, 3-(dibutylamino)-, 4-aminobenzoate (ester), sulfate (2:1) (salt), which explicitly describes the structural relationship between the organic base and the inorganic acid component [3] [4].
The International Chemical Identifier key VWZAGCZUPZKTET-UHFFFAOYSA-N serves as a unique molecular identifier, facilitating database searches and structural comparisons [1] [2] [5]. The Simplified Molecular Input Line Entry System notation CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N.CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)O describes the complete molecular structure including both butacaine molecules and the sulfuric acid component [1] [2] [5].
Butacaine sulfate crystallizes as white crystalline solids from n-propanol with a melting point range of 138.5-139.5°C, as documented in pharmaceutical literature [6] [7]. An alternative melting point range of 100-103°C has been reported, suggesting potential polymorphic variations or different crystal forms depending on preparation conditions [7]. The crystalline nature of the sulfate salt contrasts markedly with the free base form, which exists as an oily liquid at room temperature with a boiling point of 178-182°C at 0.11 mmHg [7] [8].
The formation of crystalline butacaine sulfate from n-propanol indicates specific solvent-mediated crystallization behavior, where the protic solvent facilitates ordered molecular packing through hydrogen bonding interactions [7]. The density of the crystalline material is reported as 1.014 g/cm³, reflecting the compact molecular arrangement within the crystal lattice [9]. Light sensitivity affects the crystal stability, necessitating storage in amber glass containers to prevent photodegradation [7].
Crystal morphology studies indicate that the sulfate salt formation significantly enhances the physical stability compared to the free base form. The ionic interactions between the protonated amine groups and sulfate anions contribute to the crystalline lattice stabilization. However, comprehensive X-ray crystallographic analysis data for butacaine sulfate structure determination remains limited in the available literature, representing an area requiring further structural investigation.
Butacaine sulfate exhibits achiral characteristics with no defined stereocenters in its molecular structure [5] [10]. The stereochemical analysis reveals zero out of zero defined stereocenters (0/0), indicating the absence of asymmetric carbon atoms that would generate optical isomers [5] [10]. This achiral nature eliminates concerns regarding enantiomeric purity and stereoisomeric effects on biological activity.
The molecular structure lacks E/Z geometric isomerism centers, as confirmed by structural analysis showing zero E/Z centers [5] [10]. The absence of stereochemical complexity simplifies analytical characterization and pharmaceutical development, as no chiral separation or enantiomeric analysis is required for quality control purposes. The optical activity is reported as "NONE," consistent with the achiral molecular structure [5] [10].
The tertiary amine nitrogen within the dibutylamino group does not constitute a stereocenter due to the rapid inversion of configuration at nitrogen under physiological conditions. The propyl chain connecting the dibutylamino group to the benzoate ester adopts flexible conformations without generating stable stereoisomers. This stereochemical simplicity contributes to the reproducible pharmaceutical properties and consistent biological activity of butacaine sulfate preparations.
Butacaine sulfate demonstrates distinctive solubility characteristics across different solvent systems, with marked temperature dependence observed in aqueous media [7]. In cold water, the compound dissolves slowly in somewhat less than 1 mL, while heating dramatically enhances dissolution to approximately 1 g/mL with rapid dissolution kinetics [7]. This temperature-dependent aqueous solubility enables sterilization by autoclaving without decomposition, making it suitable for pharmaceutical formulations requiring sterile preparation [7].
The organic solvent solubility profile reveals high solubility in warm ethanol and acetone, facilitating pharmaceutical processing and analytical procedures [7]. Chloroform exhibits limited solubility for butacaine sulfate, while ether demonstrates practical insolubility, restricting its use in nonpolar extraction procedures [7]. The compound crystallizes effectively from n-propanol, indicating optimal solubility characteristics in this medium for purification processes [7].
Solubility behavior is significantly influenced by pH conditions, with alkaline environments causing liberation of the free base as an oily precipitate [7]. Bicarbonate solutions produce precipitation of butacaine carbonate, while chloride-containing solutions may form the practically insoluble butacaine chloride [7]. These pharmaceutical incompatibilities necessitate careful formulation design to avoid precipitation during storage or administration. Light exposure affects solution stability, requiring amber glass packaging for photosensitive formulations [7].
The thermal stability profile of butacaine sulfate reveals distinct decomposition pathways dependent on environmental conditions and chemical interactions [7] [8]. The sulfate salt demonstrates enhanced thermal stability compared to the free base, with a defined melting point range of 138.5-139.5°C for crystals obtained from n-propanol [7]. Alternative preparation methods yield crystals with melting points of 100-103°C, suggesting polymorphic variations affecting thermal behavior [7].
Decomposition pathways are primarily initiated by alkaline conditions, which cause liberation of the free base as an oily liquid through acid-base neutralization reactions [7]. This decomposition mechanism represents a critical stability concern for pharmaceutical formulations, necessitating pH control within acidic to neutral ranges. The liberated free base exhibits different physicochemical properties, including altered solubility and volatility characteristics [7].
Chemical incompatibilities leading to decomposition include interactions with alkalies and alkaline-reacting substances, bicarbonates producing butacaine carbonate precipitation, and iodine forming brown precipitates [7]. Chloride ions promote formation of practically insoluble butacaine chloride, potentially causing precipitation in formulations containing sodium chloride or other chloride salts [7]. Storage recommendations specify powder storage at -20°C for three years, with solutions stored at -80°C for one year when frozen [9].
The lipophilicity characteristics of butacaine are quantified through multiple partition coefficient prediction methods, revealing high lipophilic properties essential for membrane penetration and biological activity [11]. The logarithm of the octanol-water partition coefficient (logP) is calculated as 4.46 using Advanced Logarithm of Partition coefficient General Purpose System prediction and 3.87 using Chemaxon computational methods [11]. These values indicate substantial lipophilicity, facilitating penetration through biological membranes during local anesthetic action.
The logarithm of aqueous solubility (logS) value of -3.9 corresponds to a calculated water solubility of 0.0424 mg/mL for the butacaine free base [11]. This low aqueous solubility necessitates salt formation to achieve pharmaceutically acceptable dissolution characteristics. The physiological charge of +1 at physiological pH reflects protonation of the tertiary amine group, enhancing water solubility through ionic character [11].